molecular formula C17H16O6 B2703345 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate CAS No. 379725-36-7

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate

Cat. No. B2703345
CAS RN: 379725-36-7
M. Wt: 316.309
InChI Key: FPQDKMABOMLQGJ-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate” is a chemical compound with the molecular formula C17H16O6 . It has a molecular weight of 316.31 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 481.1±38.0 °C at 760 mmHg, and a flash point of 211.7±26.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . The polar surface area is 80 Å2 .

Scientific Research Applications

Synthesis Applications

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate is involved in various synthetic applications, demonstrating its utility in organic chemistry. For example, it is used in the total synthesis of psoromic acid, highlighting its role in selective functionalization processes and the synthesis of complex molecules. Isopropyl ethers serve as phenol protective groups in these syntheses, indicating its significance in protecting sensitive functional groups during reaction sequences (Sala & Sargent, 1979).

Chemical Properties and Interactions

Investigations into the chemical properties and interactions of methoxyphenols and dimethoxybenzenes provide insights into their thermochemical behavior, including standard molar enthalpies of formation and vaporization. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, including materials science and environmental chemistry (Varfolomeev et al., 2010).

Bioorthogonal Chemistry

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate demonstrates utility in bioorthogonal chemistry, facilitating rapid formation of stable heterocycles in aqueous solutions. This application is particularly relevant for protein conjugation, offering a method for attaching biomolecules under physiologically compatible conditions without interfering with biological functionalities (Dilek et al., 2015).

Photocatalysis

In photocatalysis, compounds related to 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate are synthesized and used to explore their reactions under ultraviolet irradiation. Such studies contribute to our understanding of reaction mechanisms under photochemical conditions, potentially leading to the development of new photocatalytic materials and processes (Teitei et al., 1975).

Enzymatic Reactions and Biocatalysis

Enzymatic studies reveal that cytochrome P450 enzymes can demethylate dimethoxybenzoic acids efficiently, focusing on the oxidative demethylation of methoxy groups. This research illuminates the enzyme's substrate range and its potential in synthetic biocatalysis for selective demethylation processes (Coleman et al., 2015).

Antioxidant Activity

Phenolic compounds, including those structurally related to 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate, have been studied for their antioxidant properties. These compounds are compared with standard antioxidants like α-tocopherol and butylated hydroxyanisole, showcasing their potential in preventing oxidative stress and related diseases (Kucukoglu & Nadaroğlu, 2014).

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-20-13-7-5-12(9-16(13)22-3)17(19)23-14-6-4-11(10-18)8-15(14)21-2/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQDKMABOMLQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate

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